molecular formula C10H19NO2S B6235014 tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate CAS No. 2348344-49-8

tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B6235014
CAS No.: 2348344-49-8
M. Wt: 217.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO2S and its molecular weight is 217.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate involves the protection of the amine group, followed by the addition of a thiol group and subsequent deprotection. The carboxylic acid group is then activated and coupled with the protected amine-thiol intermediate to form the final product.", "Starting Materials": [ "2-pyrrolidone", "tert-butyl bromoacetate", "sodium hydride", "thiophenol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "sodium bicarbonate" ], "Reaction": [ "2-pyrrolidone is reacted with tert-butyl bromoacetate in the presence of sodium hydride to form tert-butyl (2R)-2-bromoacetylpyrrolidine-1-carboxylate.", "Thiophenol is added to the reaction mixture and stirred to form tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate.", "The product is then deprotected using hydrochloric acid to remove the tert-butyl group and reveal the amine group.", "The carboxylic acid group is activated using sodium hydroxide and ethyl acetate to form the corresponding ethyl ester.", "The protected amine-thiol intermediate is then coupled with the activated carboxylic acid group using sodium bicarbonate to form tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate." ] }

CAS No.

2348344-49-8

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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